An In-depth Technical Guide to the Chemical Properties of Trimethyl(4-vinylphenyl)silane
An In-depth Technical Guide to the Chemical Properties of Trimethyl(4-vinylphenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl(4-vinylphenyl)silane, also known as 4-trimethylsilylstyrene, is an organosilicon compound with significant applications in polymer chemistry and materials science. Its unique structure, featuring both a polymerizable vinyl group and a stable trimethylsilyl group, allows for the synthesis of functional polymers with tailored properties. This guide provides a comprehensive overview of the chemical and physical properties of Trimethyl(4-vinylphenyl)silane, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity.
Structural and Physicochemical Properties
Trimethyl(4-vinylphenyl)silane is a colorless to light yellow liquid. The presence of the trimethylsilyl group imparts increased thermal stability and hydrophobicity compared to styrene.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆Si | [1] |
| Molecular Weight | 176.33 g/mol | [1] |
| CAS Number | 1009-43-4 | [2] |
| Appearance | Colorless to Light yellow clear liquid | [2] |
| Boiling Point | 90 °C / 15 mmHg | [1] |
| Flash Point | 76 °C | [1] |
| Density | 0.89 g/mL at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.52 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the vinyl, aromatic, and trimethylsilyl protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 2H | Aromatic protons ortho to Si(CH₃)₃ |
| ~7.3 | d | 2H | Aromatic protons ortho to vinyl group |
| ~6.7 | dd | 1H | Vinylic proton (-CH=) |
| ~5.8 | d | 1H | Vinylic proton (=CH₂) |
| ~5.3 | d | 1H | Vinylic proton (=CH₂) |
| ~0.3 | s | 9H | Trimethylsilyl protons (-Si(CH₃)₃) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display distinct signals for the vinyl, aromatic, and trimethylsilyl carbons.
| Chemical Shift (ppm) | Assignment |
| ~140 | Aromatic C-Si |
| ~137 | Aromatic C-vinyl |
| ~136 | Vinylic -CH= |
| ~133 | Aromatic CH |
| ~125 | Aromatic CH |
| ~114 | Vinylic =CH₂ |
| ~ -1 | Trimethylsilyl -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3080-3010 | =C-H stretch (vinyl and aromatic) |
| 2960-2850 | C-H stretch (methyl) |
| 1630 | C=C stretch (vinyl) |
| 1600, 1490 | C=C stretch (aromatic) |
| 1250 | Si-CH₃ symmetric deformation |
| 840 | Si-C stretch |
| 990, 910 | =C-H bend (vinyl) |
Mass Spectrometry (MS) (Predicted Fragmentation)
Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragments resulting from the loss of methyl groups and cleavage of the silicon-carbon bonds.
| m/z | Fragment |
| 176 | [M]⁺ |
| 161 | [M - CH₃]⁺ |
| 145 | [M - 2CH₃ - H]⁺ |
| 103 | [M - Si(CH₃)₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Reactivity
The reactivity of Trimethyl(4-vinylphenyl)silane is dominated by the vinyl group and the trimethylsilyl group.
Reactivity of the Vinyl Group
-
Polymerization: The vinyl group readily undergoes polymerization, particularly anionic polymerization. It can be copolymerized with other monomers like styrene and isoprene to create block and statistical copolymers. The trimethylsilyl group can influence the reactivity of the monomer and the properties of the resulting polymer.[1][3]
-
Electrophilic Addition: The double bond can undergo electrophilic addition reactions, although the silicon group can direct the regioselectivity of the addition.[4]
-
Hydrosilylation: The vinyl group can participate in hydrosilylation reactions, which involves the addition of a Si-H bond across the double bond, typically catalyzed by transition metal complexes.
-
Heck Reaction: As a substituted styrene, it can be expected to participate in palladium-catalyzed Heck reactions, coupling with aryl or vinyl halides.[5][6]
Reactivity of the Trimethylsilyl Group
The aryl-silicon bond is generally stable but can be cleaved under certain conditions. The trimethylsilyl group can act as a directing group in electrophilic aromatic substitution reactions.
Experimental Protocols
Synthesis of Trimethyl(4-vinylphenyl)silane via Grignard Reaction
This protocol is adapted from the synthesis of the analogous (4-vinylphenyl)dimethylsilane.[3]
Reaction Scheme:
Materials:
-
4-Bromostyrene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorotrimethylsilane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-bromostyrene in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere.
-
If the reaction does not start, gentle heating may be required. Once initiated, the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Chlorotrimethylsilane:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation.
-
Purification by Vacuum Distillation
Styrenic compounds are prone to polymerization at elevated temperatures. Therefore, purification by distillation should be performed under reduced pressure.[7][8]
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Add a polymerization inhibitor (e.g., a small amount of hydroquinone or 4-tert-butylcatechol) to the crude Trimethyl(4-vinylphenyl)silane.
-
Heat the distillation flask gently using an oil bath.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., ~90 °C at 15 mmHg).
Logical Relationships in Synthesis and Purification
The following diagram illustrates the workflow for the synthesis and purification of Trimethyl(4-vinylphenyl)silane.
Safety and Handling
Trimethyl(4-vinylphenyl)silane is a combustible liquid.[2] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Protective gloves, eye protection, and face protection should be worn. Store in a cool, well-ventilated place. As it is a styrenic monomer, it may be stabilized with an inhibitor to prevent polymerization during storage.
Conclusion
Trimethyl(4-vinylphenyl)silane is a valuable monomer for the synthesis of advanced polymeric materials. This guide has provided a detailed overview of its chemical properties, spectroscopic data, reactivity, and experimental procedures for its synthesis and purification. This information is intended to be a valuable resource for researchers and scientists working with this versatile compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uni-saarland.de [uni-saarland.de]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US4003800A - Styrene purification process - Google Patents [patents.google.com]
